molecular formula C9H6ClN B12914603 Cyclohepta[b]pyrrole, 2-chloro- CAS No. 58053-20-6

Cyclohepta[b]pyrrole, 2-chloro-

Cat. No.: B12914603
CAS No.: 58053-20-6
M. Wt: 163.60 g/mol
InChI Key: GGYZUNREKFJCBU-UHFFFAOYSA-N
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Description

2-chlorocyclohepta[b]pyrrole is a heterocyclic compound that contains a seven-membered ring fused to a pyrrole ring with a chlorine atom attached to the second carbon of the cyclohepta ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorocyclohepta[b]pyrrole can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with pyrrole in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of 2-chlorocyclohepta[b]pyrrole may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chlorocyclohepta[b]pyrrole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of cycloheptane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclohepta[b]pyrrole derivatives.

    Oxidation Reactions: Products include cyclohepta[b]pyrrole ketones or aldehydes.

    Reduction Reactions: Products include reduced cyclohepta[b]pyrrole derivatives.

Scientific Research Applications

2-chlorocyclohepta[b]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chlorocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroazaazulene
  • 2-chlorocyclohepta[b]thiophene
  • 2-chlorocyclohepta[b]furan

Uniqueness

2-chlorocyclohepta[b]pyrrole is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. Its seven-membered ring fused to a pyrrole ring with a chlorine atom provides unique opportunities for chemical modifications and applications in various fields.

Biological Activity

Cyclohepta[b]pyrrole, 2-chloro- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

Cyclohepta[b]pyrrole, 2-chloro- features a unique bicyclic structure that contributes to its biological activity. The presence of the chlorine atom enhances its reactivity and binding affinity to various biological targets. This compound is part of a broader class of pyrrole derivatives known for their diverse pharmacological properties.

Research indicates that cyclohepta[b]pyrrole, 2-chloro- interacts with several molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The compound has been shown to:

  • Inhibit Tubulin Polymerization : Similar to colchicine, it binds to the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division .
  • Induce Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
  • Generate Reactive Oxygen Species (ROS) : This contributes to mitochondrial depolarization and further promotes apoptosis .

Antiproliferative Activity

The antiproliferative effects of cyclohepta[b]pyrrole, 2-chloro- have been evaluated against various cancer cell lines. In studies conducted by the National Cancer Institute (NCI), compounds related to cyclohepta[b]pyrrole demonstrated significant growth inhibition:

Cell Line GI50 (μM) IC50 (nM)
Lymphoma (multiple subtypes)0.08 - 0.41<500
Non-small cell lung cancerNanomolar range<500
Breast cancerNanomolar range<500
Colon cancerNanomolar range<500

These values indicate that cyclohepta[b]pyrrole derivatives exhibit potent activity against a wide range of human tumor cell lines, with growth inhibitory concentrations often falling within the low micromolar to submicromolar range.

Case Studies and Research Findings

  • Study on Pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles : This study highlighted that derivatives with structural similarities to cyclohepta[b]pyrrole showed enhanced antiproliferative effects against lymphoma models. The most active compounds induced significant apoptosis and cell cycle arrest at low concentrations .
  • Mechanism Exploration in Mesothelioma Models : Research demonstrated that certain derivatives led to a marked reduction in tumor volume in xenograft models. The compounds were effective in inducing apoptotic pathways while inhibiting tubulin polymerization .
  • Comparative Analysis with Other Compounds : Cyclohepta[b]pyrrole was compared with other chlorinated heterocycles such as 2-Chloro-10H-phenothiazine. The unique structural features of cyclohepta[b]pyrrole contributed to its distinct biological profile, making it a valuable candidate for drug development in oncology.

Properties

IUPAC Name

2-chlorocyclohepta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYZUNREKFJCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(N=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483311
Record name Cyclohepta[b]pyrrole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58053-20-6
Record name Cyclohepta[b]pyrrole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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